molecular formula C12H18N2O2 B1474514 2-(3,4-Dimethoxypyrrolidin-1-yl)aniline CAS No. 1701890-12-1

2-(3,4-Dimethoxypyrrolidin-1-yl)aniline

Cat. No.: B1474514
CAS No.: 1701890-12-1
M. Wt: 222.28 g/mol
InChI Key: IJELVRAINAVEFM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxypyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethoxypyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-11-7-14(8-12(11)16-2)10-6-4-3-5-9(10)13/h3-6,11-12H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJELVRAINAVEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxypyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H18N2O2
  • Molecular Weight: 222.28 g/mol

The compound features a pyrrolidine ring substituted with two methoxy groups and an aniline moiety, which is critical for its biological activity.

Antitumor Activity

Research indicates that compounds with aniline structures often exhibit antitumor properties. A study on related aniline mustards demonstrated a correlation between structural modifications and antitumor efficacy against various cancers, including Walker 256 tumors and leukemia models (L1210 and P388) .

Table 1: Antitumor Efficacy of Aniline Mustards

CompoundTumor TypeActivity (IC50 µM)Reference
ChlorambucilWalker Tumor5.0
This compoundTBDTBDTBD

The mechanism through which this compound exerts its effects may involve the modulation of cellular pathways associated with apoptosis and cell proliferation. The presence of the pyrrolidine ring is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are essential in understanding how structural variations influence biological activity. For aniline derivatives, lipophilicity has been identified as a crucial factor for effective tumor targeting .

Key Findings from SAR Studies:

  • Increased lipophilicity generally correlates with enhanced antitumor activity.
  • Substituents on the aniline nitrogen can significantly affect the compound's reactivity and binding affinity to biological targets.

Case Studies

Several case studies have investigated the biological properties of similar compounds:

  • Case Study on Aniline Derivatives:
    A study explored various aniline derivatives, revealing that modifications at the para position significantly affected their antitumor potency. The introduction of electron-donating groups enhanced activity against solid tumors.
  • Clinical Trials:
    Ongoing clinical trials are assessing the efficacy of aniline-based compounds in combination therapies for cancer treatment. Early results suggest promising outcomes when used alongside conventional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxypyrrolidin-1-yl)aniline
Reactant of Route 2
2-(3,4-Dimethoxypyrrolidin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.